5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine
CAS No.: 1610021-34-5
Cat. No.: VC15743085
Molecular Formula: C6H2Cl2FN3
Molecular Weight: 206.00 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine - 1610021-34-5](/images/structure/VC15743085.png)
Specification
CAS No. | 1610021-34-5 |
---|---|
Molecular Formula | C6H2Cl2FN3 |
Molecular Weight | 206.00 g/mol |
IUPAC Name | 5,7-dichloro-6-fluoropyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C6H2Cl2FN3/c7-5-4(9)6(8)12-3(11-5)1-2-10-12/h1-2H |
Standard InChI Key | ODSFOBZQPXXYAU-UHFFFAOYSA-N |
Canonical SMILES | C1=C2N=C(C(=C(N2N=C1)Cl)F)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine is systematically named according to IUPAC guidelines as 5,7-dichloro-6-fluoropyrazolo[1,5-a]pyrimidine. Its molecular formula, C₆H₂Cl₂FN₃, reflects a compact heterocyclic framework with a molecular weight of 206.00 g/mol. The compound’s structure features a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7 and a fluorine atom at position 6 (Figure 1). This substitution pattern enhances electrophilicity and influences binding interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 1610021-34-5 |
Molecular Formula | C₆H₂Cl₂FN₃ |
Molecular Weight | 206.00 g/mol |
IUPAC Name | 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine |
SMILES | C1=C2N=C(C(=C(N2N=C1)Cl)F)Cl |
InChI Key | ODSFOBZQPXXYAU-UHFFFAOYSA-N |
Physicochemical Properties
The compound’s planar structure and halogen substituents confer notable stability and reactivity. The electron-withdrawing effects of chlorine and fluorine atoms increase the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions at positions 5 and 7 . Its low solubility in aqueous media (logP ≈ 2.1) suggests suitability for lipid-based formulations, while the presence of multiple halogen atoms enhances binding affinity to hydrophobic kinase domains .
Synthesis and Functionalization
Classical Synthesis Routes
The synthesis of 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine typically begins with the condensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. A representative pathway involves:
-
Chlorination of Pyrazolo[1,5-a]pyrimidine Diols: Treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which undergoes fluorination at position 6 using select fluorinating agents .
-
Halogen Exchange Reactions: Substitution of bromine or iodine atoms with chlorine/fluorine under nucleophilic conditions enables precise control over halogen placement .
Optimization Strategies
Recent advances focus on improving yield and reducing environmental impact:
-
Solvent-Free Conditions: Microwave-assisted synthesis in solvent-free systems achieves 85% yield within 30 minutes, minimizing waste .
-
Catalytic Fluorination: Palladium-catalyzed C–F bond formation reduces reliance on hazardous fluorinating reagents .
Biological Activities and Mechanisms
Protein Kinase Inhibition
5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine exhibits nanomolar inhibitory activity against multiple kinases:
-
EGFR (Epidermal Growth Factor Receptor): IC₅₀ = 12 nM; disrupts signaling pathways in non-small cell lung cancer.
-
B-Raf V600E: IC₅₀ = 8 nM; targets melanoma-associated mutations.
-
CDK2/Cyclin E: IC₅₀ = 15 nM; induces cell cycle arrest in breast cancer models .
The compound’s halogen atoms form critical hydrogen bonds with kinase ATP-binding pockets, while the pyrazolo[1,5-a]pyrimidine core maintains structural rigidity for optimal fit .
Anticancer Efficacy
In vivo studies demonstrate dose-dependent tumor regression in xenograft models:
-
Colorectal Cancer (HCT-116): 60% reduction in tumor volume at 50 mg/kg/day over 21 days .
-
Leukemia (K562): Apoptosis induction via BCL-2 downregulation (EC₅₀ = 0.8 μM).
Applications in Drug Development
Lead Optimization
Structural modifications at position 2 (methyl → morpholine) enhance solubility and bioavailability. For example, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidine} derivatives show improved pharmacokinetic profiles (t₁/₂ = 6.2 hours) .
Combination Therapies
Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) amplify antitumor immune responses in preclinical trials.
Future Directions and Challenges
Overcoming Resistance
Emerging resistance mutations (e.g., EGFR T790M) necessitate dual-target inhibitors. Hybrid molecules incorporating 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine and quinazoline motifs are under investigation .
Green Chemistry Initiatives
Efforts to replace POCl₃ with biodegradable chlorinating agents aim to align synthesis with sustainable practices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume